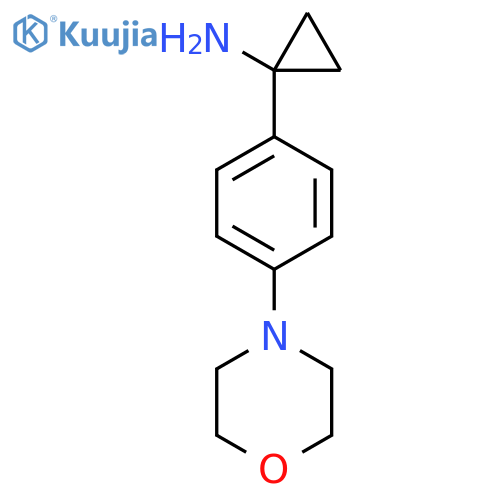Cas no 1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine)

1266144-21-1 structure
商品名:1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
- 1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
- 1266144-21-1
- EN300-1859773
-
- インチ: 1S/C13H18N2O/c14-13(5-6-13)11-1-3-12(4-2-11)15-7-9-16-10-8-15/h1-4H,5-10,14H2
- InChIKey: GDVOLMULPDBNKT-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)C1C=CC(=CC=1)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.5Ų
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859773-5.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1859773-5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-0.1g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-1g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-10g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-0.25g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-1.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1859773-10.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1859773-0.5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1859773-2.5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 2.5g |
$2071.0 | 2023-09-18 |
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
